6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Description
6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.13789045 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a member of the dihydropyrano[2,3-c]pyrazole class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including anticancer, anti-inflammatory, and metabolic effects, supported by data tables and relevant case studies.
Molecular Characteristics
- Molecular Formula : C21H18N4O3
- Molecular Weight : 374.4 g/mol
- SMILES Notation : COc1ccc(OC)c1C(=N)N=C(C#N)C2=CC=CC=C2C(=O)N
Physical Properties
Property | Value |
---|---|
Boiling Point | 639.2 ± 55.0 °C (Predicted) |
Density | 1.39 ± 0.1 g/cm³ |
Anticancer Activity
Recent studies have highlighted the potential of dihydropyrano[2,3-c]pyrazoles as anticancer agents. For instance, a series of derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The compound demonstrated significant inhibitory activity with an IC50 value of 0.03mM, indicating potent anticancer properties .
Case Study: PPARγ Agonism
A notable study investigated the role of dihydropyrano[2,3-c]pyrazole derivatives as partial agonists of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which is crucial in glucose metabolism and fat storage. The findings suggested that these compounds can enhance insulin sensitivity and may be beneficial in managing type II diabetes .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been explored. In vitro assays indicated that it exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The compound's selectivity towards COX-2 over COX-1 suggests a favorable profile for reducing inflammation without the common side effects associated with non-selective NSAIDs .
Antimicrobial Properties
Dihydropyrano[2,3-c]pyrazoles have shown promising antimicrobial activity against various pathogens. The synthesized derivatives were tested against bacterial strains, demonstrating notable antibacterial properties that warrant further investigation for potential therapeutic applications .
The mechanism through which the compound exerts its biological effects involves interaction with specific receptors and enzymes:
- PPARγ Binding : The binding affinity to PPARγ was assessed using competitive binding assays, revealing that the compound engages in stabilizing interactions with key residues within the receptor's active site .
- COX Inhibition : The structure-activity relationship studies indicated that modifications to the phenyl ring significantly affect COX inhibition potency, suggesting a tailored approach to optimize anti-inflammatory activity .
Properties
IUPAC Name |
6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-26-13-8-9-14(16(10-13)27-2)17-15(11-22)20(23)28-21-18(17)19(24-25-21)12-6-4-3-5-7-12/h3-10,17H,23H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIDPYVLZAHMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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